2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride
Overview
Description
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride: is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of glucose where the hydroxyl groups are replaced by acetyl groups, and one of the hydroxyl groups is substituted with a fluoride atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride typically involves the acetylation of glucose followed by the introduction of a fluoride group. One common method involves the reaction of glucose pentaacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or hydrogen fluoride-pyridine complex. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation of glucose followed by fluorination using industrial-grade fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluoride group in 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: While the compound itself is relatively stable, the acetyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The primary product is glucose with free hydroxyl groups.
Oxidation Products: Oxidized derivatives of the acetyl groups.
Scientific Research Applications
Chemistry: 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride is used as an intermediate in the synthesis of various glycosylated compounds. It serves as a building block for the preparation of complex carbohydrates and glycosides.
Biology: In biological research, this compound is used to study enzyme mechanisms, particularly those involving glycosylation and deglycosylation processes. It is also used in the synthesis of glycosylated biomolecules for studying their biological functions.
Medicine: The compound is explored for its potential in drug development, particularly in the design of glycosylated drugs that can improve drug solubility and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the modification of surfaces to enhance their properties.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride involves its interaction with enzymes and other biological molecules. The acetyl groups can be cleaved by esterases, releasing the active glucose derivative. The fluoride group can participate in various biochemical reactions, potentially inhibiting or modifying enzyme activity. The compound can also act as a glycosyl donor in glycosylation reactions, transferring the glucose moiety to acceptor molecules.
Comparison with Similar Compounds
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide: Similar structure but with a bromide group instead of fluoride.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Chloride: Similar structure but with a chloride group.
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Fully acetylated glucose without a halogen substituent.
Uniqueness: 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. The fluoride group can also influence the compound’s interaction with biological molecules, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-RGDJUOJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456770 | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-29-0 | |
Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the anomeric effect in the structure of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride and its maltose derivative?
A1: The research paper utilizes X-ray analysis to study the structures of this compound (compound I) and its maltose derivative (compound II) []. A significant finding is the confirmation of a strong anomeric effect in both molecules. This effect manifests as a shortening of the C1-O5 bond compared to the C5-O5 bond. Specifically, the C1-O5 bond lengths are 1.381 Å in both compound I and II, while the C5-O5 bond lengths are 1.448 Å and 1.444 Å respectively []. This bond length difference is attributed to the axial orientation of the fluorine atom at the anomeric carbon (C1), highlighting the influence of electronegativity and orbital interactions on carbohydrate structure.
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